molecular formula C5H5FN2O B562444 4-Amino-6-fluoropyridin-2(1H)-one CAS No. 105252-99-1

4-Amino-6-fluoropyridin-2(1H)-one

Cat. No.: B562444
CAS No.: 105252-99-1
M. Wt: 128.106
InChI Key: JXVOJRFIZVMYKD-UHFFFAOYSA-N
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Description

4-Amino-6-fluoropyridin-2(1H)-one is a heterocyclic organic compound with the molecular formula C5H5FN2O. This compound is characterized by the presence of an amino group at the 4th position, a fluorine atom at the 6th position, and a keto group at the 2nd position on the pyridine ring. It is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-fluoropyridin-2(1H)-one typically involves the following steps:

    Nitration: The starting material, 2-fluoropyridine, undergoes nitration to introduce a nitro group at the 4th position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The resulting compound undergoes hydrolysis to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-fluoropyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The keto group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of 4-nitro-6-fluoropyridin-2(1H)-one.

    Reduction: Formation of 4-amino-6-fluoropyridin-2-ol.

    Substitution: Formation of various substituted pyridinones depending on the nucleophile used.

Scientific Research Applications

4-Amino-6-fluoropyridin-2(1H)-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: It is used in the development of enzyme inhibitors and receptor modulators.

    Medicine: The compound is a key intermediate in the synthesis of antiviral, anticancer, and anti-inflammatory drugs.

    Industry: It is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Amino-6-fluoropyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it often acts by:

    Inhibiting Enzymes: The compound can bind to the active site of enzymes, blocking their activity.

    Modulating Receptors: It can interact with cellular receptors, altering signal transduction pathways.

    Targeting Pathways: The compound may interfere with specific biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

    4-Amino-2-fluoropyridine: Lacks the keto group at the 2nd position.

    6-Fluoro-2-pyridone: Lacks the amino group at the 4th position.

    4-Amino-2-pyridone: Lacks the fluorine atom at the 6th position.

Uniqueness: 4-Amino-6-fluoropyridin-2(1H)-one is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring, along with a keto group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

4-amino-6-fluoro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O/c6-4-1-3(7)2-5(9)8-4/h1-2H,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVOJRFIZVMYKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105252-99-1
Record name 4-amino-6-fluoro-1,2-dihydropyridin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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